N-(2-Cyanoethyl)-L-valine

Catalog No.
S642769
CAS No.
51078-49-0
M.F
C8H14N2O2
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Cyanoethyl)-L-valine

CAS Number

51078-49-0

Product Name

N-(2-Cyanoethyl)-L-valine

IUPAC Name

(2S)-2-(2-cyanoethylamino)-3-methylbutanoic acid

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/t7-/m0/s1

InChI Key

RXNXODTWPQTIHO-ZETCQYMHSA-N

SMILES

CC(C)C(C(=O)O)NCCC#N

solubility

0.08 M

Synonyms

N-(2-cyanoethyl)Val, N-(2-cyanoethyl)valine, N-2-cyanoethylvaline

Canonical SMILES

CC(C)C(C(=O)O)NCCC#N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCCC#N

N-(2-Cyanoethyl)valine (N-(2-CE)val) is a research compound primarily used as a biomarker of exposure to acrylonitrile (ACN) []. ACN is an industrial chemical used in the production of various materials, including plastics, synthetic fibers, and certain types of adhesives []. Exposure to ACN can occur through inhalation, ingestion, or skin contact, and it has been linked to several health concerns, including neurotoxicity, genotoxicity, and carcinogenicity [, ].

Biomarker of ACN Exposure

N-(2-CE)val forms when ACN reacts with the N-terminal amino group of hemoglobin, the main oxygen-carrying protein in red blood cells []. This reaction creates a stable adduct (bonded molecule) that can be detected and measured in blood samples. Since N-(2-CE)val is specific to ACN exposure and persists in the body for several weeks, it serves as a valuable biomarker for assessing past and recent exposure levels [].

Applications in Research

Researchers utilize N-(2-CE)val in various scientific investigations related to ACN exposure, including:

  • Occupational health studies: Measuring N-(2-CE)val levels in workers potentially exposed to ACN helps assess their exposure levels and identify individuals at risk for developing health problems [].
  • Environmental monitoring: N-(2-CE)val analysis in blood samples of individuals living near ACN production facilities or exposed to environmental sources can assess their exposure levels and evaluate potential health risks associated with environmental contamination [].
  • Biomonitoring studies: N-(2-CE)val can be used in biomonitoring studies to track changes in ACN exposure levels over time in individuals or populations [].
  • Toxicological research: By studying the relationship between N-(2-CE)val levels and various health outcomes, researchers can gain insights into the potential mechanisms of ACN-induced toxicity [].

N-(2-Cyanoethyl)-L-valine is a modified amino acid that is derived from the acrylonitrile modification of the N-terminal amino acid in hemoglobin. Its chemical formula is C₈H₁₄N₂O₂, and it has a molecular weight of approximately 170.21 g/mol. The compound is identified by its IUPAC name, (2S)-2-[(2-cyanoethyl)amino]-3-methylbutanoic acid, and its CAS Registry Number is 51078-49-0. N-(2-Cyanoethyl)-L-valine serves as a biomarker for long-term exposure to acrylonitrile, which is a byproduct of cigarette smoke and can be toxic in high concentrations .

CEV does not have any inherent biological activity. Its significance lies in its formation as a stable adduct with hemoglobin, acting as a biomarker of ACN exposure. The presence of CEV indicates that ACN has interacted with hemoglobin, providing a quantifiable measure of past exposure [].

ACN, the precursor to CEV, is a toxic compound with various health hazards. Exposure to high levels of ACN can cause headaches, dizziness, nausea, and even nerve damage []. However, CEV itself is not extensively studied for its own toxicity.

Safety precautions for handling ACN should be followed in any situation where CEV might be present. These include proper ventilation, wearing personal protective equipment (PPE) like gloves and respirators, and avoiding skin contact [].

Typical of amino acids. One notable reaction involves its formation through the reaction of L-valine with acrylonitrile. The process typically requires alkaline conditions to facilitate the nucleophilic attack of the amino group on the cyano group of acrylonitrile .

Key Reaction:

  • Formation from L-Valine:
    • L-Valine reacts with acrylonitrile in the presence of a base (e.g., potassium hydroxide) to yield N-(2-Cyanoethyl)-L-valine.

N-(2-Cyanoethyl)-L-valine has been studied primarily for its role as a biomarker for exposure to acrylonitrile. When hemoglobin is modified by acrylonitrile, N-(2-Cyanoethyl)-L-valine can be released during proteolytic degradation. This modification can lead to various health concerns, particularly affecting tissues that rely heavily on aerobic respiration, such as the central nervous system and heart, due to the potential production of cyanide ions .

The synthesis of N-(2-Cyanoethyl)-L-valine typically involves the following steps:

  • Preparation:
    • Dissolve L-valine in water.
    • Add an aqueous solution of potassium hydroxide.
  • Reaction with Acrylonitrile:
    • Introduce acrylonitrile to the mixture while maintaining appropriate temperature and pH conditions.
  • Isolation:
    • After completion of the reaction, isolate N-(2-Cyanoethyl)-L-valine through standard purification techniques such as crystallization or chromatography .

Research indicates that N-(2-Cyanoethyl)-L-valine may interact with various biological systems due to its structural similarities to natural amino acids. These interactions can influence metabolic pathways and potentially lead to cytotoxic effects through cyanide production, which inhibits cellular respiration by binding to cytochrome c oxidase .

Several compounds share structural or functional similarities with N-(2-Cyanoethyl)-L-valine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
L-ValineStandard amino acid structureEssential amino acid involved in protein synthesis
AcrylonitrileSimple nitrile compoundPrecursor to N-(2-Cyanoethyl)-L-valine
N-Acetyl-L-valineAcetylated form of L-valineUsed in peptide synthesis and drug development
N-(2-Hydroxyethyl)-L-valineHydroxyethyl modification of L-valinePotentially less toxic than cyanoethyl derivatives

N-(2-Cyanoethyl)-L-valine stands out due to its specific modification involving a cyano group, which imparts unique biological activities and toxicity profiles not seen in other similar compounds.

XLogP3

-1.8

Dates

Last modified: 04-14-2024

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